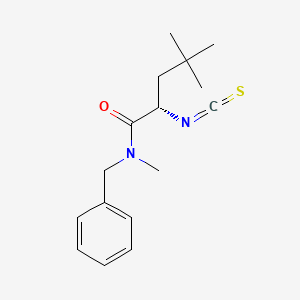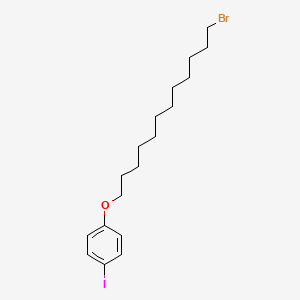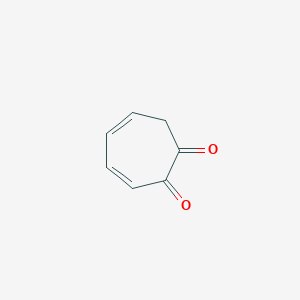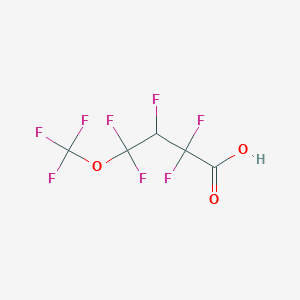![molecular formula C21H18 B14176965 [(Z)-1,3-diphenylprop-1-en-2-yl]benzene CAS No. 24423-97-0](/img/structure/B14176965.png)
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (Z)-1,3-diphenylprop-1-en-2-yl group. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene typically involves the reaction of benzene with appropriate substituted alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to separate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, alkylation with alkyl halides and AlCl₃.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced aromatic compounds.
Scientific Research Applications
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene involves its interaction with molecular targets through its aromatic ring and substituents. The delocalized π-electrons in the benzene ring allow for π-π interactions with other aromatic systems, while the substituents can participate in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene can be compared with other aromatic compounds such as:
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Toluene: Benzene with a methyl group, known for its use as an industrial solvent.
Phenol: Benzene with a hydroxyl group, widely used in the production of plastics and pharmaceuticals.
Aniline: Benzene with an amino group, important in the manufacture of dyes and drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aromatic compounds.
Properties
CAS No. |
24423-97-0 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16- |
InChI Key |
MPGSUCSBAFDCBN-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)

![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)


![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)


![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)

![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
